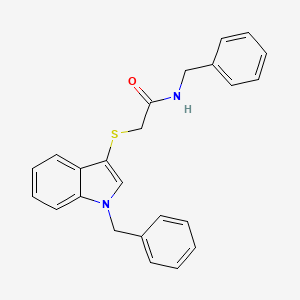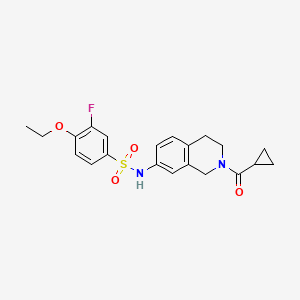
N-bencil-2-((1-bencil-1H-indol-3-il)tio)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamide: is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Aplicaciones Científicas De Investigación
Chemistry: N-benzyl-2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamide has been studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology: The compound has shown promise in biological studies, particularly in the context of its interactions with biological macromolecules. It has been investigated for its potential as an enzyme inhibitor, which could have implications in drug development .
Medicine: In medicinal chemistry, this compound has been explored for its potential antiviral and anticancer properties. Studies have shown that indole derivatives can inhibit the replication of certain viruses and exhibit cytotoxic effects against cancer cells .
Mecanismo De Acción
Target of Action
The primary target of the compound N-benzyl-2-((1-benzyl-1H-indol-3-yl)thio)acetamide is the RNA-dependent RNA polymerase (RdRp) of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) . RdRp plays a crucial role in the replication of the virus, making it a significant target for antiviral drugs .
Mode of Action
N-benzyl-2-((1-benzyl-1H-indol-3-yl)thio)acetamide interacts with RdRp, inhibiting its function . This interaction results in the inhibition of RNA synthesis, thereby preventing the replication of the virus .
Biochemical Pathways
The inhibition of RdRp by N-benzyl-2-((1-benzyl-1H-indol-3-yl)thio)acetamide affects the viral replication pathway . By blocking RNA synthesis, the compound disrupts the life cycle of the virus, preventing it from multiplying and spreading .
Pharmacokinetics
The compound has been identified as a potent inhibitor of rdrp, suggesting that it has sufficient bioavailability to interact with its target .
Result of Action
The molecular effect of N-benzyl-2-((1-benzyl-1H-indol-3-yl)thio)acetamide’s action is the inhibition of RNA synthesis by RdRp . On a cellular level, this results in the prevention of viral replication, potentially leading to a decrease in viral load .
Análisis Bioquímico
Biochemical Properties
N-benzyl-2-((1-benzyl-1H-indol-3-yl)thio)acetamide has been identified as a potent inhibitor of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a key enzyme involved in the replication of the virus . This suggests that the compound interacts with this enzyme, potentially binding to its active site and inhibiting its function .
Cellular Effects
In cellular contexts, N-benzyl-2-((1-benzyl-1H-indol-3-yl)thio)acetamide has been shown to inhibit RNA synthesis by SARS-CoV-2 RdRp . This suggests that the compound could have a significant impact on viral replication within cells, potentially leading to a decrease in viral load .
Molecular Mechanism
Given its inhibitory effects on SARS-CoV-2 RdRp, it is likely that the compound binds to this enzyme and interferes with its ability to synthesize RNA .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Indole Derivative: The indole nucleus is synthesized through various methods, including the Fischer indole synthesis or the Bartoli indole synthesis.
Thioether Formation: The indole derivative is then reacted with a suitable thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the acylation of the thioether with an acylating agent such as acetyl chloride or acetic anhydride to form the acetamide group.
Industrial Production Methods: This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines: Resulting from the reduction of the acetamide group.
Substituted Indoles: Products of electrophilic substitution reactions.
Comparación Con Compuestos Similares
N-benzyl-2-nitro-1H-imidazole-1-acetamide: Known for its antiprotozoal activity.
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetamide: Studied for its antimicrobial properties.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Uniqueness: N-benzyl-2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamide stands out due to its unique combination of the indole and thioether moieties, which confer distinct chemical and biological properties. Its potential as a versatile intermediate in organic synthesis and its promising biological activities make it a compound of significant interest in scientific research .
Propiedades
IUPAC Name |
N-benzyl-2-(1-benzylindol-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2OS/c27-24(25-15-19-9-3-1-4-10-19)18-28-23-17-26(16-20-11-5-2-6-12-20)22-14-8-7-13-21(22)23/h1-14,17H,15-16,18H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMZPSQXHUMBET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Chloro-7-iodopyrrolo[1,2-a]pyrazine](/img/structure/B2570699.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2570701.png)
![Methyl 5-((((7,7-dimethyl-2-oxobicyclo[2.2.1]heptyl)methyl)sulfonyl)amino)-3-(methoxycarbonyl)benzoate](/img/structure/B2570702.png)


![N-(4-acetylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2570708.png)
![1-[1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl]-3-(4-nitrophenyl)thiourea](/img/structure/B2570710.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2570713.png)
![N-(1-cyanocyclohexyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide](/img/structure/B2570714.png)



